- Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates in EtOH/H2O or H2ORSC Advances, 2014, 4(68), 36262-36266,
Cas no 92-07-9 (3,5-Diphenylpyridine)
3,5-Diphenylpyridine structure
3,5-Diphenylpyridine Properties
Names and Identifiers
-
- 3,5-Diphenylpyridine
- Pyridine, 3,5-diphenyl-
- 3,5-Diphenyl-pyridin
- 3,5-Diphenyl-pyridine
- 3,5-Phenylpyridin
- EINECS 202-123-7
- Pyridine,3,5-diphenyl
- 3,5-Diphenylpyridine (ACI)
- Pyridine,3,5-diphenyl-
- CHEMBL69058
- CS-0156449
- VCJOMHSIIOWCPQ-UHFFFAOYSA-N
- 92-07-9
- Z3235032463
- AS-75977
- D95063
- AKOS016009495
- FT-0727013
- MFCD04114211
- DTXSID30238814
- SCHEMBL722248
- 3,5-DIPHENYL PYRIDINE
- DB-081318
- NS00039431
- +Expand
-
- MFCD04114211
- VCJOMHSIIOWCPQ-UHFFFAOYSA-N
- 1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H
- N1C=C(C2C=CC=CC=2)C=C(C=1)C1C=CC=CC=1
Computed Properties
- 231.10500
- 0
- 1
- 2
- 231.105
- 18
- 214
- 0
- 0
- 0
- 0
- 0
- 1
- 4.1
- 12.9A^2
Experimental Properties
- 4.41560
- 12.89000
- 1.605
- 395.6°C at 760 mmHg
- 175.3°C
- 1.084
3,5-Diphenylpyridine Security Information
3,5-Diphenylpyridine Customs Data
- 2933399090
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-Diphenylpyridine Price
3,5-Diphenylpyridine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylpho… Solvents: Ethanol , Water ; 4 h, 90 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 100 °C
1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C
1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C
Reference
- Palladium nanoparticles supported on polyaniline nanofibers as a semi-heterogeneous catalyst in waterAngewandte Chemie, 2007, 46(38), 7251-7254,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C
1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C
Reference
- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with EpoxidesJournal of Organic Chemistry, 2022, 87(24), 16820-16828,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Cupric chloride Solvents: Dimethylformamide ; 24 h, 110 °C
1.2 Solvents: Water ; 110 °C
1.2 Solvents: Water ; 110 °C
Reference
- Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki-Miyaura Cross-Coupling of Aryl/Indolyl BoronatesOrganic Letters, 2017, 19(15), 3974-3977,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Water , Ceric ammonium nitrate Catalysts: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Solvents: Dimethylformamide ; 12 h, 80 °C
Reference
- Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen DonorsOrganic Letters, 2015, 17(3), 584-587,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ; 1 h, 60 °C; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridinesAdvanced Synthesis & Catalysis, 2017, 359(1), 107-119,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1-Hexanamine, N,N′-methanetetraylbis-, homopolymer (composite with palladium) Solvents: 1,4-Dioxane ; 19 h, reflux
Reference
- Synthesis and catalytic activity of a poly(N,N-dialkylcarbodiimide)/palladium nanoparticle composite: a case in the Suzuki coupling reaction using microwave and conventional heatingChemical Communications (Cambridge, 2004, (4), 398-399,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ; 20 h, 130 °C
Reference
- Reaction of aryl di-, tri-, or tetrabromides with arylboronic acids or alkenes in the presence of a palladium-tetraphosphine catalystJournal of Organometallic Chemistry, 2004, 689(17), 2786-2798,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Cupric acetate , Iron chloride (FeCl3) Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Dimethyl sulfoxide , Dimethylformamide ; 16 h, 120 °C
Reference
- Pd-Catalyzed Decarboxylation and Dual C(sp3)-H Functionalization Protocols for the Synthesis of 2,4-DiarylpyridinesJournal of Organic Chemistry, 2019, 84(9), 5005-5020,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; rt; 12 h, 80 °C
Reference
- Olefin Cyclopropanation by Radical Carbene Transfer Reactions Promoted by Cobalt(II)/Porphyrinates: Active-Metal-Template Synthesis of [2]RotaxanesAngewandte Chemie, 2018, 57(29), 8979-8983,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
Reference
- Alkaline cleavage of (1-phenylsulfonyl-2-pyrazolin-5-yl)methyl ketones and related compoundsTetrahedron, 1975, 31(15), 1677-82,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C
Reference
- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal AlkynesChemistrySelect, 2020, 5(15), 4496-4499,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium, bis(6-methyl-α,α-diphenyl-2-pyridineethanolato-κN1,κO2)-, compd. with… Solvents: Ethanol ; 7 h, 50 °C
Reference
- The catalytic activity of a novel recyclable alkoxypalladium complex in Suzuki reactionTetrahedron, 2012, 68(40), 8502-8508,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Iodine Solvents: Dimethyl sulfoxide ; 6 h, 115 °C
Reference
- Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino AcidsOrganic Letters, 2016, 18(1), 24-27,
3,5-Diphenylpyridine Raw materials
- 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 2-phenylacetaldehyde
- DL-3-Phenylalanine
- Phenylboronic Acid Pinacol Ester
- 3,5-Dichloropyridine
- 1,3,2-Dioxaborolane, 2-phenyl-
- trans-b-Nitrostyrene
- 3,5-Diiodopyridine
- 4-Methylbenzamide
- 3,5-Dibromopyridine
- Phenylboronic acid
3,5-Diphenylpyridine Preparation Products
3,5-Diphenylpyridine Suppliers
Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier
(CAS:92-07-9)
ZHAO JING LI
17558870519
sales02@chemsoon.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:92-07-9)
TANG SI LEI
15026964105
2881489226@qq.com
3,5-Diphenylpyridine Related Literature
-
1. 225. Action of acidic reagents on methyl 2-arylvinylcarbamatesK. W. Gopinath,T. R. Govindachari,K. Nagarajan,K. K. Purushothaman J. Chem. Soc. 1957 1144
-
David C. Milan,Maximilian Krempe,Ali K. Ismael,Levon D. Movsisyan,Michael Franz,Iain Grace,Richard J. Brooke,Walther Schwarzacher,Simon J. Higgins,Harry L. Anderson,Colin J. Lambert,Rik R. Tykwinski,Richard J. Nichols Nanoscale 2017 9 355
-
David C. Milan,Maximilian Krempe,Ali K. Ismael,Levon D. Movsisyan,Michael Franz,Iain Grace,Richard J. Brooke,Walther Schwarzacher,Simon J. Higgins,Harry L. Anderson,Colin J. Lambert,Rik R. Tykwinski,Richard J. Nichols Nanoscale 2017 9 355
-
4. Interaction of copper with dinitrogen tetroxide in 1-butyl-3-methylimidazolium-based ionic liquidsI. V. Morozov,E. B. Deeva,T. Yu. Glazunova,S. I. Troyanov,F. I. Guseinov,L. M. Kustov Dalton Trans. 2017 46 4430
-
Ridwan Tobi Ayinla,Mehrdad Shiri,Bo Song,Mahesh Gangishetty,Kun Wang Mater. Chem. Front. 2023 7 3524
-
Zemin Qin,Ruiqin Zhang,Shenpeng Ying,Yongmin Ma Org. Chem. Front. 2022 9 5624
-
Jeramie J. Adams,Brian C. Gruver,Rose Donohoue,Navamoney Arulsamy,Dean M. Roddick Dalton Trans. 2012 41 12601
-
Rulong Yan,Xiaoqiang Zhou,Ming Li,Xiaoni Li,Xing Kang,Xingxing Liu,Xing Huo,Guosheng Huang RSC Adv. 2014 4 50369
-
Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832
-
Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-07-9)3,5-Diphenylpyridine
99%
5g
281.0